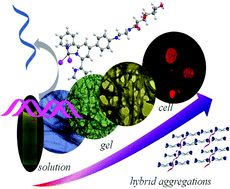Instant hydrogel formation of terpyridine-based complexes triggered by DNA via non-covalent interaction†
Nanoscale Pub Date: 2019-02-01 DOI: 10.1039/C8NR08532C
Abstract
Biomolecule-based hydrogels have potential use in a wide range of applications such as controlled drug release, tissue engineering, and biofabrication. Herein, driven by specific interactions between ds-DNA (double-stranded DNA) and Zn2+ based metal-complexes, we report that the use of DNA as cross-linkers can enhance interactions between self-assembling Zn2+ complexes containing terpyridine and sugar groups in the generation of bioinspired hydrogels from solutions or suspensions. The gelation process is fast and straightforward without tedious steps and happens at room temperature. Such a hydrogelation process of different Zn2+ complexes endows the visualized and selective DNA analogue discrimination. Several experiments suggest that the strong intercalation binding of Zn2+ complexes with ds-DNA results in the unzipping of ds-DNA into ss-DNA (single-stranded DNA), which further behave as linkers to enhance the intermolecular interactions of self-assembling Zn2+ complex molecules via coordination interactions. This work demonstrates an efficient and universal strategy to prepare hydrogels based on biomolecular recognition. Moreover, the DNA responsive behaviors of Zn2+ complexes are further compared with that of solutions and cells.


Recommended Literature
- [1] Defect management and efficient photocatalytic water oxidation reaction over Mg modified SrNbO2N†
- [2] Silver telluride nanoparticles as biocompatible and enhanced contrast agents for X-ray imaging: an in vivo breast cancer screening study†
- [3] Molecularly imprinted polymer-coated paper as a substrate for highly sensitive analysis using paper spray mass spectrometry: quantification of metabolites in urine†
- [4] RE-doped (RE = La, Ce and Er) Ni2P porous nanostructures as promising electrocatalysts for hydrogen evolution reaction†
- [5] The effect of ordered and partially ordered surface topography on bone cell responses: a review
- [6] Polarization-dependent electric potential distribution across nanoscale ferroelectric Hf0.5Zr0.5O2 in functional memory capacitors†
- [7] Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions†
- [8] Schottky photodiodes based on mid-wavelength infrared intraband colloidal quantum dots – surface ligand and metal contact studies†
- [9] Mitochondria targeted and NADH triggered photodynamic activity of chloromethyl modified Ru(ii) complexes under hypoxic conditions†
- [10] One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy†

Journal Name:Nanoscale
Research Products
-
CAS no.: 109882-76-0
-
CAS no.: 14132-51-5









